2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a 4-chlorophenyl group and a 4-methoxyphenyl group further adds to its structural complexity. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a 4-chlorophenyl halide reacts with the benzothieno[2,3-d]pyrimidine intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, using reagents like thiourea or thiols.
Acylation to Form the Final Product: The final step involves the acylation of the intermediate with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions, such as using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. This interaction can modulate the activity of the target, leading to various biological effects. The presence of the sulfanyl group and the aromatic rings may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide .
- 3-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
The unique structural features of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide, such as the combination of the benzothieno[2,3-d]pyrimidine core with the 4-chlorophenyl and 4-methoxyphenyl groups, contribute to its distinct chemical and biological properties. These features may enhance its binding affinity, specificity, and overall biological activity compared to similar compounds.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and research findings related to this compound.
Chemical Structure and Properties
- Molecular Formula : C22H24ClN3O2S2
- Molar Mass : 462.03 g/mol
- CAS Number : 499102-74-8
The structure includes a benzothieno-pyrimidine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities. The following sections summarize the findings from various studies.
Antiviral Activity
A study on related compounds revealed that certain derivatives exhibited significant antiviral properties against the Tobacco Mosaic Virus (TMV). For instance, compounds derived from similar frameworks showed inhibition rates around 50% at concentrations of 500 μg/mL .
Compound | Concentration (mg/mL) | Inhibition Rate (%) |
---|---|---|
7a | 0.5 | 38.42 |
7b | 0.5 | 42.00 |
Ningnanmycin | 0.5 | 54.51 |
This suggests that modifications in the chemical structure can enhance antiviral efficacy.
Antimicrobial Properties
Compounds with similar thieno-pyrimidine structures have been documented to possess antimicrobial properties. A study indicated that some derivatives displayed effective antibacterial and antifungal activities . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of cell membrane integrity.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The presence of the sulfanyl group may facilitate interactions with enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Certain derivatives have shown potential in disrupting microbial cell membranes, leading to cell lysis.
- Antiviral Mechanisms : For antiviral activity, it is hypothesized that these compounds may inhibit viral replication by interfering with viral proteins or nucleic acid synthesis.
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of the target compound and evaluating their biological activities:
- Synthesis and Evaluation of Sulfonamide Derivatives : A study synthesized various sulfonamide derivatives based on similar structures and evaluated their antiviral activity against TMV . The results indicated that specific modifications could enhance bioactivity.
- Antimicrobial Screening : Another research effort screened several thieno-pyrimidine derivatives for antimicrobial properties, finding promising results against both Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C25H22ClN3O3S2 |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O3S2/c1-32-18-12-8-16(9-13-18)27-21(30)14-33-25-28-23-22(19-4-2-3-5-20(19)34-23)24(31)29(25)17-10-6-15(26)7-11-17/h6-13H,2-5,14H2,1H3,(H,27,30) |
InChI Key |
RSAPWLPMMWQHQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.